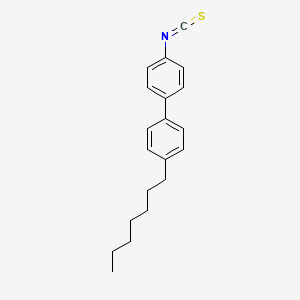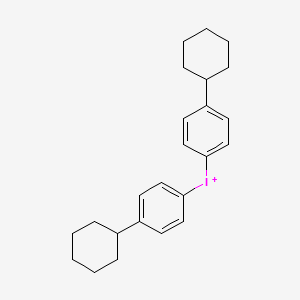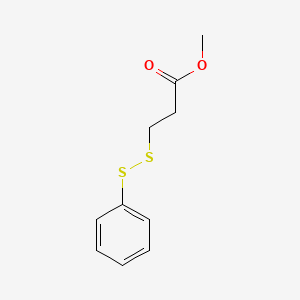![molecular formula C21H25ClN2O2 B14362543 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one CAS No. 90316-61-3](/img/structure/B14362543.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylpiperazine with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The pathways involved may include modulation of serotonin, dopamine, or other neurotransmitter systems, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
4-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant effects.
Propriétés
Numéro CAS |
90316-61-3 |
|---|---|
Formule moléculaire |
C21H25ClN2O2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C21H25ClN2O2/c1-16(17-3-9-20(26-2)10-4-17)15-21(25)24-13-11-23(12-14-24)19-7-5-18(22)6-8-19/h3-10,16H,11-15H2,1-2H3 |
Clé InChI |
QWPKLZCUIDWHNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)

![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)




